molecular formula C26H26N4OS B11964646 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11964646
M. Wt: 442.6 g/mol
InChI Key: LNHRAWSYFOTSRX-JVWAILMASA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and is linked to a sulfanyl group and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The benzimidazole is then functionalized with a benzyl group.

Next, the sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the benzimidazole derivative. The final step involves the formation of the acetohydrazide moiety, which is achieved by reacting the intermediate compound with hydrazine derivatives under appropriate conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine bond in the acetohydrazide moiety can be reduced to form amines.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may interact with thiol-containing proteins, while the acetohydrazide moiety can form hydrogen bonds with various biomolecules. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
  • **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
  • **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group in the phenyl ring may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H26N4OS/c1-19(2)22-14-12-20(13-15-22)16-27-29-25(31)18-32-26-28-23-10-6-7-11-24(23)30(26)17-21-8-4-3-5-9-21/h3-16,19H,17-18H2,1-2H3,(H,29,31)/b27-16+

InChI Key

LNHRAWSYFOTSRX-JVWAILMASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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